

In-Depth Technical Guide to N-Benzylloxycarbonyl- α -aminoisobutyric Acid (Z-Aib-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

[Get Quote](#)

This technical guide provides a comprehensive overview of N-Benzylloxycarbonyl- α -aminoisobutyric acid (**Z-Aib-OH**), a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, synthesis, and its significant impact on peptide conformation.

Molecular Structure and Formula

Z-Aib-OH, systematically named N-(Benzylloxycarbonyl)-2-methylalanine, is a derivative of the non-proteinogenic amino acid α -aminoisobutyric acid (Aib). The benzylloxycarbonyl (Z) group serves as a protecting group for the amino functionality, which is essential during peptide synthesis to prevent unwanted side reactions.

The molecular formula of **Z-Aib-OH** is $C_{12}H_{15}NO_4$.^[1] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a carboxyl group, and the N-benzylloxycarbonyl protected amino group. This gem-dimethyl substitution is a key feature that imparts unique conformational properties to peptides containing this residue.

Molecular Identifiers:

- Linear Formula: $C_6H_5CH_2O_2CNHC(CH_3)_2CO_2H$ ^{[2][3]}
- SMILES: CC(C)(NC(=O)OCc1ccccc1)C(O)=O^{[2][3]}

- InChI Key: QKVCSJBBYZNM-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key quantitative and qualitative properties of **Z-Aib-OH** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	237.25 g/mol	[2][3]
CAS Number	15030-72-5	[2][3]
Appearance	White to off-white solid/powder	[1]
Melting Point	65-69 °C	[2][3]
Solubility	Soluble in DMSO (100 mg/mL) and other organic solvents.	
Storage Conditions	Store at -20°C for long-term stability.	

Experimental Protocols

Synthesis of Z-Aib-OH

The synthesis of **Z-Aib-OH** is typically achieved through the reaction of α -aminoisobutyric acid (Aib) with benzyl chloroformate (Cbz-Cl) under basic conditions. This procedure, a standard Schotten-Baumann reaction, effectively introduces the benzyloxycarbonyl protecting group onto the amino group of Aib.

Materials:

- α -Aminoisobutyric acid (Aib)
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH)

- Dioxane or another suitable organic solvent
- Water
- Ethyl acetate (EtOAc)
- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Saturated brine solution

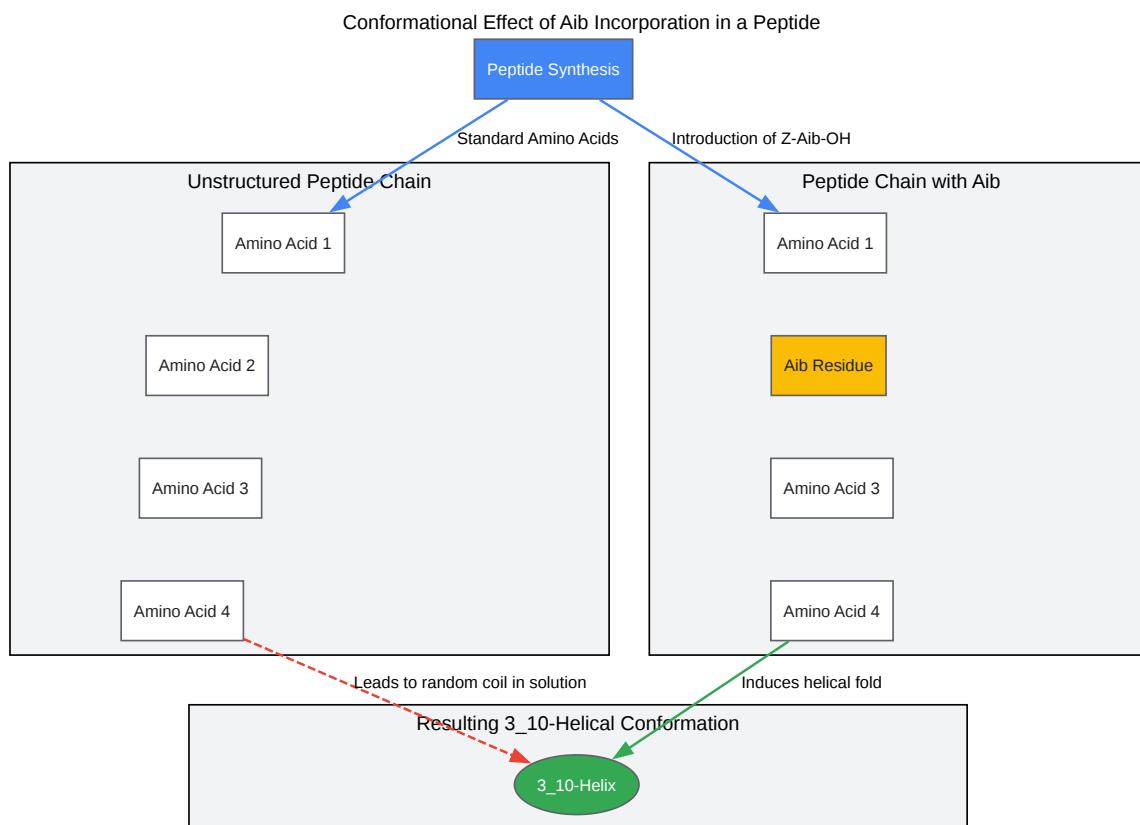
Procedure:

- Dissolve α -aminoisobutyric acid and sodium carbonate in water (or a mixture of dioxane and aqueous NaOH solution).[1]
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 18 hours.[1]
- After the reaction is complete, wash the mixture with ether to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[1]
- Extract the product into ethyl acetate.[1]
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
- Concentrate the solution under reduced pressure to yield **Z-Aib-OH** as a white solid.[1] The product can be further purified by recrystallization if necessary.

Characterization of Z-Aib-OH

The identity and purity of the synthesized **Z-Aib-OH** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the two equivalent methyl groups of the Aib residue.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching vibrations of the carbamate and carboxylic acid, and the N-H stretching vibration.
- Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

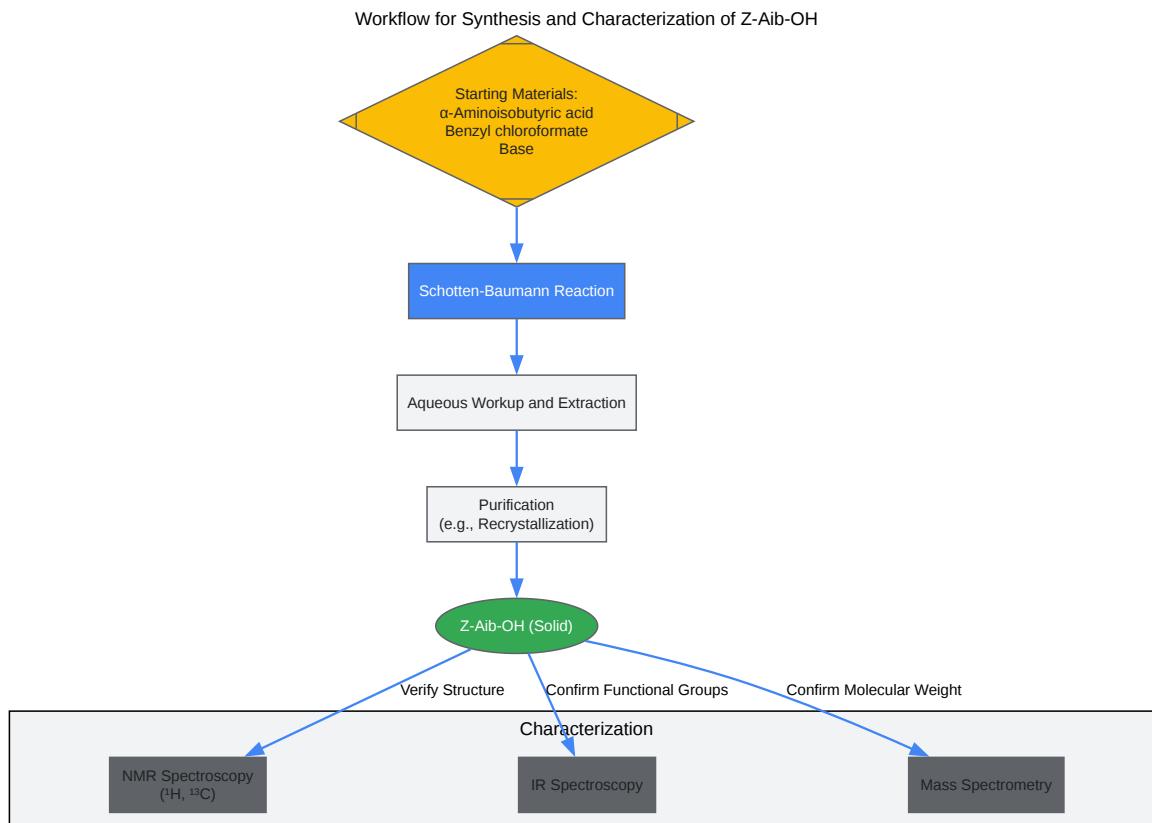

Role in Peptide Chemistry and Conformational Effects

The incorporation of Aib residues, often introduced using **Z-Aib-OH** in solution-phase synthesis or Fmoc-Aib-OH in solid-phase synthesis, has a profound and well-documented effect on the secondary structure of peptides. The gem-dimethyl group on the α -carbon of Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3_{10} -helix.^[4]

This helical induction is a valuable tool in peptide design and drug development for several reasons:

- Structural Stabilization: Aib residues can stabilize desired helical conformations, which can be crucial for biological activity.^[4]
- Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group can protect the peptide from degradation by proteases, thereby increasing its *in vivo* half-life.^[4]
- Modulation of Biological Activity: By enforcing a specific conformation, the biological activity of a peptide can be enhanced or modified.

The following diagram illustrates the influence of incorporating an Aib residue into a peptide chain, leading to a helical fold.



[Click to download full resolution via product page](#)

Caption: Incorporation of an Aib residue into a peptide chain restricts conformational freedom and promotes the formation of a stable 3_{10} -helical structure.

Synthesis and Characterization Workflow

The general workflow for the preparation and verification of **Z-Aib-OH** is outlined in the diagram below. This process ensures the production of a high-purity product suitable for peptide synthesis.

[Click to download full resolution via product page](#)

Caption: A schematic representation of the synthesis, purification, and characterization process for **Z-Aib-OH**.

In conclusion, **Z-Aib-OH** is a valuable synthetic amino acid derivative whose unique structural properties are leveraged to control and stabilize peptide secondary structures. A thorough understanding of its properties and synthesis is essential for its effective application in the design and development of novel peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-AIB-OH | 15030-72-5 [chemicalbook.com]
- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to N-Benzylloxycarbonyl- α -aminoisobutyric Acid (Z-Aib-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554592#z-aib-oh-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com